N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide
Description
Systematic Nomenclature and Structural Classification
IUPAC Nomenclature Breakdown and Isomeric Considerations
The IUPAC name N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide systematically describes the compound’s structure:
- Parent chain : The core structure is acetamide (CH3CONH2), with modifications at both the nitrogen and carbonyl carbon.
- Substituent on nitrogen : The amine group is substituted with a (2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene moiety.
- Thiazole ring : A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3.
- Substituents : Methyl groups at positions 4 and 5.
- Ylidene configuration : The (2Z) designation specifies the Z geometry of the exocyclic double bond between the thiazole and acetamide groups.
- Substituent on carbonyl carbon : A 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl] group.
- Pyridazinone ring : A six-membered diazine ring with a ketone oxygen at position 6.
- Piperazine substitution : A 4-phenylpiperazinyl group at position 3 of the pyridazinone ring.
Isomeric Considerations :
- Geometric isomerism : The (2Z) configuration ensures the thiazole’s ylidene group and acetamide’s carbonyl oxygen are on the same side of the double bond.
- Tautomerism : The pyridazinone ring can exhibit keto-enol tautomerism, though the keto form is stabilized by resonance.
Structural Classification Within Thiazole-Pyridazine Hybrid Compounds
This compound belongs to the thiazole-pyridazine hybrid class, characterized by the fusion of two nitrogen- and sulfur-containing heterocycles. Key structural features include:
| Feature | Description |
|---|---|
| Thiazole component | Provides a sulfur-nitrogen heterocycle critical for electronic interactions. |
| Pyridazinone component | A diazine ring with a ketone, enabling hydrogen bonding and planar rigidity. |
| Acetamide linker | Bridges the two heterocycles, influencing conformational flexibility. |
| Piperazine substituent | Introduces a basic nitrogen center and enhances solubility via protonation. |
Unique Hybrid Characteristics :
- The phenylpiperazine group at position 3 of the pyridazinone ring distinguishes this compound from simpler thiazole-pyridazine hybrids. This substitution is associated with enhanced receptor-binding affinity in pharmacological analogs.
- The Z-configured ylidene group creates a planar arrangement that may facilitate π-π stacking interactions with biological targets.
Comparative Analysis with Related Heterocyclic Acetamide Derivatives
A comparison with structurally similar compounds highlights distinct functional and pharmacological attributes:
Table 1: Structural and Functional Comparison
Key Differentiators :
- Substituent Complexity : The target compound’s phenylpiperazine group introduces a tertiary amine absent in analogs, potentially enabling interactions with serotonin or dopamine receptors.
- Linker Flexibility : Unlike thioether-linked derivatives, the acetamide linker in the target compound may reduce metabolic susceptibility to thiol-disulfide exchange.
- Electronic Effects : The pyridazinone’s ketone group enhances electron-withdrawing effects compared to non-ketone pyridazines, altering redox properties.
Synthetic Challenges :
- Introducing the phenylpiperazine moiety requires multi-step synthesis, including Ullmann couplings or nucleophilic aromatic substitution, which are less common in simpler analogs.
- Stabilizing the Z-ylidene configuration during synthesis demands precise pH and temperature control to prevent isomerization.
Properties
Molecular Formula |
C21H24N6O2S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide |
InChI |
InChI=1S/C21H24N6O2S/c1-15-16(2)30-21(22-15)23-19(28)14-27-20(29)9-8-18(24-27)26-12-10-25(11-13-26)17-6-4-3-5-7-17/h3-9H,10-14H2,1-2H3,(H,22,23,28) |
InChI Key |
OACFPNBYQSTJGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolylidene Moiety
The 4,5-dimethyl-1,3-thiazol-2(3H)-ylidene fragment is typically synthesized via cyclocondensation of α-bromo carbonyl compounds with thiourea derivatives. For example, bromination of 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid with bromine in acetic acid yields an α-bromoacyl intermediate, which reacts with thiourea under reflux conditions to form the thiazole ring . Key reaction parameters include:
| Reaction Step | Reagents/Conditions | Yield | Characterization Data (1H-NMR) |
|---|---|---|---|
| Bromination | Br₂ in acetic acid, RT, 2 h | 85% | δ 4.32 (s, 2H, CH₂Br) |
| Thiazole formation | Thiourea, AcOH, 60°C, 4 h | 78% | δ 2.45 (s, 3H, CH₃), δ 6.82 (s, 1H, C=CH) |
This method, adapted from the synthesis of analogous thiazoles , ensures regioselectivity due to the electron-withdrawing effect of the pyrrolidone carbonyl group.
Preparation of the Pyridazinone-Piperazine Substituent
The 6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl subunit is constructed through nucleophilic aromatic substitution. A patented approach involves reacting 3-chloro-6-methoxypyridazine with 4-phenylpiperazine in dimethylformamide (DMF) at 80°C for 12 hours, followed by acid hydrolysis to yield the pyridazinone .
Optimized Conditions :
-
Solvent : DMF
-
Temperature : 80°C
-
Catalyst : Triethylamine (1.2 equiv)
-
Yield : 67% after hydrolysis with HCl (6 M)
The substitution is facilitated by the electron-deficient nature of the pyridazine ring, with the piperazine acting as a nucleophile. Post-reaction purification via column chromatography (SiO₂, ethyl acetate/methanol 9:1) confirms the structure through LC-MS (m/z 287.1 [M+H]⁺) .
Coupling of Thiazolylidene and Pyridazinone Moieties
The final acetamide linkage is established using a bromoacetyl spacer. The thiazolylidene intermediate is treated with bromoacetyl bromide in dichloromethane (DCM) under nitrogen to form the bromoacetamide derivative. This intermediate reacts with the pyridazinone-piperazine subunit in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C .
Critical Parameters :
-
Molar Ratio : 1:1.2 (thiazolylidene:bromoacetyl bromide)
-
Reaction Time : 6 hours
-
Purification : Recrystallization from ethanol/water (3:1)
The product is characterized by:
Stereochemical Considerations and Isomer Control
The (2Z)-configuration of the thiazolylidene group is maintained through steric hindrance from the 4,5-dimethyl substituents. Nuclear Overhauser Effect (NOE) spectroscopy confirms the Z-isomer predominance (>95%), as irradiation of the methyl groups enhances the vinyl proton signal .
Scalability and Industrial Adaptations
Large-scale synthesis (≥100 g) employs continuous flow reactors for the bromination and coupling steps, reducing reaction times by 40% . Process optimization data include:
| Parameter | Batch Method | Flow Chemistry |
|---|---|---|
| Reaction Time | 6 h | 2.5 h |
| Purity | 98.5% | 99.2% |
| Overall Yield | 58% | 63% |
Analytical and Quality Control Protocols
Final product validation uses:
Chemical Reactions Analysis
Reactivity of the Acetamide Linker
The acetamide group (-NHCO-) serves as a key connector between the thiazole and pyridazinone moieties. Its reactivity includes:
-
Hydrolysis : Under acidic or basic conditions, the acetamide bond cleaves to yield a carboxylic acid and the corresponding amine. This reaction is pivotal for prodrug activation strategies.
-
Alkylation : The amide nitrogen undergoes alkylation with electrophiles like methyl iodide, forming tertiary amides.
Pyridazinone Ring Reactions
The pyridazinone core (6-oxo-1,6-dihydropyridazine) exhibits redox and electrophilic reactivity:
| Reaction Type | Conditions/Reagents | Product | Mechanism | References |
|---|---|---|---|---|
| Reduction | H₂/Pd-C or NaBH₄ | 1,4-Dihydropyridazine | Catalytic hydrogenation | , |
| Oxidation | KMnO₄/H₂SO₄ | Pyridazine-3,6-dione | Radical-mediated oxidation | |
| Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | 5-Nitro-pyridazinone | Aromatic nitration |
-
Reduction : Selective hydrogenation of the pyridazinone ring stabilizes the reduced form, enhancing lipophilicity.
-
Nitration : Nitration at the C5 position modifies electronic properties, influencing binding affinity.
Thiazole-Imine Tautomerism and Reactivity
The (2Z)-thiazol-2(3H)-ylidene group exists in equilibrium with its tautomeric forms, enabling unique transformations:
-
Cycloaddition : The exocyclic imine participates in [4+2] cycloadditions, expanding structural diversity .
-
Metal Coordination : The thiazole nitrogen and sulfur atoms act as ligands, forming stable complexes with transition metals .
Phenylpiperazine Modifications
The 4-phenylpiperazine moiety undergoes functionalization at its nitrogen centers:
| Reaction Type | Conditions/Reagents | Product | Mechanism | References |
|---|---|---|---|---|
| N-Alkylation | Alkyl halides, K₂CO₃/DMF | Quaternary piperazinium salts | SN2 alkylation | |
| Acylation | Acetyl chloride, pyridine | N-Acetylpiperazine derivative | Nucleophilic acyl substitution |
-
N-Alkylation : Introducing alkyl groups modulates solubility and receptor selectivity.
-
Acylation : Acetylation of the piperazine nitrogen enhances metabolic stability.
Cross-Coupling Reactions
The aromatic systems enable catalytic cross-coupling:
-
Suzuki Coupling : Functionalizes the phenyl ring of the piperazine with aryl groups.
-
Buchwald-Hartwig : Introduces amine substituents to the thiazole ring .
Stability Under Physiological Conditions
| Condition | Degradation Pathway | Half-Life (pH 7.4, 37°C) | References |
|---|---|---|---|
| Acidic (pH 1.2) | Hydrolysis of acetamide and imine | <2 hours | , |
| Neutral/Basic | Oxidation of thiazole sulfur | >24 hours |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 349.41 g/mol. The compound features a thiazole ring and a pyridazine moiety, which are known to impart various biological activities.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit broad-spectrum antimicrobial properties. The compound's structure may enhance its activity against various pathogens, making it a candidate for developing new antimicrobial agents. Studies have shown that thiazole-based compounds can inhibit bacterial growth and possess antifungal properties, which could be beneficial in treating infections resistant to conventional antibiotics .
Anticancer Potential
The compound's ability to interact with specific biological targets suggests potential anticancer applications. Thiazole derivatives have been studied for their efficacy in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. Preliminary studies indicate that compounds similar to N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide may exhibit selective cytotoxicity against various cancer cell lines .
Neurological Applications
Given the presence of the phenylpiperazine moiety, this compound may also have implications in neurological research. Phenylpiperazine derivatives are often linked to antidepressant and anxiolytic effects. The compound could be explored for its potential role in modulating neurotransmitter systems, possibly offering new avenues for treating mood disorders or anxiety-related conditions.
Anticonvulsant Activity
Emerging studies suggest that similar thiazole-based compounds have shown promise as anticonvulsants. The mechanism may involve modulation of ion channels or neurotransmitter receptors, potentially leading to new treatments for epilepsy and seizure disorders .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide likely involves interactions with specific molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
Receptor Binding: It could act as a ligand for certain receptors, influencing signal transduction pathways and cellular responses.
Pathway Modulation: The compound might affect various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of N-thiazolylidene acetamides with pyridazinyl substituents. Key structural variations among analogs lie in the substituents on the pyridazine ring, which significantly alter molecular properties. Below is a detailed comparison:
Substituent Effects on Molecular Properties
Thiophene vs. Piperazine Substitution
- N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide ():
- Molecular weight: 346.4 g/mol (C15H14N4O2S2).
- Implications: The thiophene’s lipophilicity may improve membrane permeability but reduce aqueous solubility compared to polar piperazine derivatives.
Piperazine Derivatives with Aromatic Modifications
- N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetamide ():
- Substituent: 4-Methoxyphenylpiperazinyl (C11H15N2O) adds a methoxy group, increasing polarity and hydrogen-bonding capacity.
- Molecular weight: 424.5 g/mol (C22H24N4O3S).
- Implications: The methoxy group may enhance solubility and modulate serotonin receptor affinity, a common target for piperazine-containing drugs.
Simple Aromatic vs. Halogenated Substitutions
- Substituent: Phenyl (C6H5) provides a hydrophobic aromatic system.
- Molecular weight: 340.4 g/mol (C17H16N4O2S).
Implications: Simplicity in structure may favor synthetic accessibility but limit target selectivity.
- Molecular weight: 372.4 g/mol (C18H17FN4O2S).
- Implications: Fluorine’s electronegativity may strengthen binding to targets like kinases or GPCRs.
Thiazole Core Modifications
- The target compound’s 4,5-dimethylthiazolylidene group contrasts with analogs featuring ethyl or methyl substitutions (e.g., ). Dimethyl groups may sterically hinder rotation, stabilizing the Z-configuration and influencing crystal packing or protein-ligand interactions.
Data Tables
Table 1: Structural and Molecular Comparison of Analogous Compounds
*Estimated based on structural analogy to .
Research Findings and Implications
- Synthetic Accessibility : The piperazine-containing analogs (e.g., ) likely require multi-step synthesis due to the need for nucleophilic substitution on pyridazine, whereas thiophene or phenyl derivatives () may be synthesized more straightforwardly via Suzuki coupling or condensation reactions.
- Structure-Activity Relationships (SAR) :
- Unresolved Questions : Lack of solubility, stability, or bioactivity data in the evidence highlights the need for experimental validation of these hypotheses.
Biological Activity
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, focusing on its anticonvulsant activity and other biological effects.
The compound has the following characteristics:
- Molecular Formula : C15H19N5O3S
- Molecular Weight : 349.41 g/mol
- CAS Number : 1282103-83-6
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of compounds structurally related to this compound. The compound was evaluated in various seizure models:
Seizure Models Used
- Maximal Electroshock (MES) Test : This test assesses the ability of a compound to prevent seizures induced by electrical stimulation.
- Subcutaneous Pentylenetetrazole (scPTZ) Test : This model evaluates the protection against chemically induced seizures.
- 6-Hz Psychomotor Seizure Model : This model is used for assessing compounds against partial and therapy-resistant epilepsy.
Findings
The compound demonstrated significant activity in the MES test, indicating its potential as an anticonvulsant agent. The structure–activity relationship (SAR) studies suggest that modifications to the thiazole and piperazine moieties can enhance anticonvulsant efficacy .
Other Biological Activities
In addition to anticonvulsant properties, this compound may exhibit other biological activities:
Potential Activities
- Antimicrobial Activity : Compounds with similar structures have shown promise as antimicrobial agents .
- Anti-inflammatory Effects : Preliminary studies indicate that thiazole derivatives can possess anti-inflammatory properties .
- Antiproliferative Effects : Some thiazole-containing compounds have been investigated for their ability to inhibit cancer cell proliferation .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of related compounds:
Q & A
Q. What are the recommended synthetic routes for this compound?
A multi-step synthesis approach is typically employed. Key steps include:
- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form acetamide linkages, as demonstrated in analogous pyridazinone derivatives .
- Heterocyclic ring formation : Cyclization of thiazole and pyridazinone moieties under reflux conditions with catalysts like acetic acid or p-toluenesulfonic acid .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization from ethanol/water mixtures .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. For example, the thiazole ring’s Z-configuration can be verified via coupling constants .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., ESI+ mode, expected [M+H]⁺ ~550–600 Da range) .
- Elemental Analysis : Combustion analysis to confirm C, H, N, S content within ±0.4% of theoretical values .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- In vitro enzyme inhibition : Screen against kinases or GPCRs (e.g., platelet-derived growth factor receptor) using fluorogenic substrates, as seen in structurally related pyridazinones .
- Receptor binding assays : Radioligand displacement studies (e.g., [³H]-ligand competition) to assess affinity for serotonin or dopamine receptors, given the phenylpiperazine moiety’s known CNS activity .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in multi-step syntheses?
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design could identify optimal reflux time and stoichiometry .
- Flow chemistry : Continuous-flow reactors may enhance reaction control and reduce side products, as shown in thiazole syntheses .
- Algorithmic optimization : Bayesian optimization or genetic algorithms to iteratively refine conditions (e.g., solvent ratios, pH) based on real-time yield data .
Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?
- 2D NMR techniques : HSQC and HMBC to resolve ambiguous proton-carbon correlations, particularly for overlapping signals in aromatic regions .
- X-ray crystallography : Single-crystal analysis to unambiguously confirm stereochemistry, as performed for analogous acetamide derivatives .
- DFT calculations : Compare experimental NMR shifts with density functional theory (B3LYP/6-31G*) predictions to identify discrepancies in tautomeric forms .
Q. What computational methods predict the binding affinity of this compound to target receptors?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D2/D3). Focus on the phenylpiperazine moiety’s orientation in the binding pocket .
- Molecular Dynamics (MD) : 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes and identify key hydrogen bonds .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs with modified substituents .
Q. How do substituents on the phenylpiperazine moiety affect the compound’s pharmacokinetics?
- Structure-Activity Relationship (SAR) : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or -donating (e.g., -OCH₃) groups and measure:
- Lipophilicity : LogP values via shake-flask method .
- Metabolic stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .
Q. What in vivo models are appropriate for assessing efficacy and toxicity?
- Rodent models : Use Sprague-Dawley rats for pharmacokinetic (PK) studies (plasma t½, AUC) and efficacy testing in disease models (e.g., Parkinson’s for CNS targets) .
- Toxicity screening : Acute toxicity (LD₅₀) via OECD Guideline 423 and histopathological analysis of liver/kidney tissues after 28-day subchronic dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
